1-(Bromomethyl)-3-(difluoromethoxy)-2-fluorobenzene
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Overview
Description
1-(Bromomethyl)-3-(difluoromethoxy)-2-fluorobenzene is an organic compound with the molecular formula C8H6BrF3O. It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group, a difluoromethoxy group, and a fluorine atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-3-(difluoromethoxy)-2-fluorobenzene typically involves the bromination of a precursor compound. One common method is the bromination of 3-(difluoromethoxy)-2-fluorotoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-3-(difluoromethoxy)-2-fluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of 3-(difluoromethoxy)-2-fluorobenzoic acid.
Reduction: Formation of 3-(difluoromethoxy)-2-fluorotoluene.
Scientific Research Applications
1-(Bromomethyl)-3-(difluoromethoxy)-2-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential as a building block in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-3-(difluoromethoxy)-2-fluorobenzene depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the benzene ring. The difluoromethoxy and fluorine substituents can influence the reactivity and selectivity of these reactions by affecting the electron density on the benzene ring.
Comparison with Similar Compounds
Similar Compounds
- 1-(Bromomethyl)-2-(difluoromethoxy)benzene
- 1-(Bromomethyl)-4-(difluoromethoxy)benzene
- 2-(Bromomethyl)-1-(difluoromethoxy)-4-methylbenzene
Uniqueness
1-(Bromomethyl)-3-(difluoromethoxy)-2-fluorobenzene is unique due to the specific positioning of its substituents, which can lead to distinct reactivity patterns and applications compared to its isomers. The presence of both difluoromethoxy and fluorine groups can also enhance its chemical stability and influence its interactions in biological systems.
Properties
Molecular Formula |
C8H6BrF3O |
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Molecular Weight |
255.03 g/mol |
IUPAC Name |
1-(bromomethyl)-3-(difluoromethoxy)-2-fluorobenzene |
InChI |
InChI=1S/C8H6BrF3O/c9-4-5-2-1-3-6(7(5)10)13-8(11)12/h1-3,8H,4H2 |
InChI Key |
ZSYHDOHTAGWNOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)F)F)CBr |
Origin of Product |
United States |
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